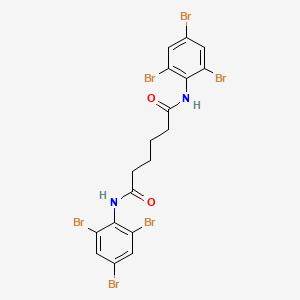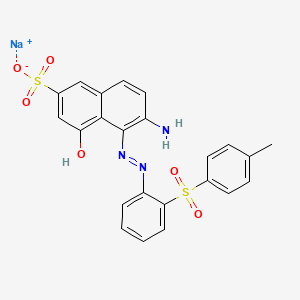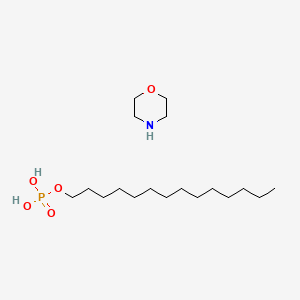
Lauramidopropyl dimethylamine propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauramidopropyl dimethylamine propionate is a cationic surfactant widely used in personal care products and cosmetics. It is known for its excellent emulsifying, dispersing, antistatic, and conditioning properties. This compound is derived from lauric acid and is often used in formulations to enhance the texture and performance of various products .
Métodos De Preparación
Lauramidopropyl dimethylamine propionate is synthesized through the reaction of lauric acid with 3-dimethylaminopropylamine (DMAPA). The reaction typically involves heating the reactants under controlled conditions to form the amidoamine intermediate, which is then neutralized with propionic acid to yield the final product . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving continuous processing techniques and stringent quality control measures .
Análisis De Reacciones Químicas
Lauramidopropyl dimethylamine propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can participate in substitution reactions, particularly with halogenated compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds like bromoalkanes
Aplicaciones Científicas De Investigación
Lauramidopropyl dimethylamine propionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: This compound is employed in cell culture and molecular biology experiments as a conditioning agent to improve cell viability and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: This compound is widely used in the formulation of personal care products, such as shampoos, conditioners, and lotions, due to its antistatic and conditioning effects
Mecanismo De Acción
The mechanism of action of lauramidopropyl dimethylamine propionate involves its interaction with the lipid bilayers of cell membranes. It disrupts the surface tension, leading to enhanced permeability and improved delivery of active ingredients. The molecular targets include the hydrophobic regions of lipid bilayers, and the pathways involved are primarily related to membrane fluidity and stability .
Comparación Con Compuestos Similares
Lauramidopropyl dimethylamine propionate is often compared with other similar compounds, such as:
Cocamidopropyl betaine: Another widely used surfactant with similar conditioning properties but derived from coconut oil.
Stearamidopropyl dimethylamine: A compound with similar antistatic properties but derived from stearic acid.
Myristamidopropyl dimethylamine: Similar in structure but derived from myristic acid, offering different conditioning effects .
Propiedades
Número CAS |
67801-62-1 |
|---|---|
Fórmula molecular |
C17H36N2O.C3H6O2 C20H42N2O3 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]dodecanamide;propanoic acid |
InChI |
InChI=1S/C17H36N2O.C3H6O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;1-2-3(4)5/h4-16H2,1-3H3,(H,18,20);2H2,1H3,(H,4,5) |
Clave InChI |
LKQLASJZBZROKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCN(C)C.CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)


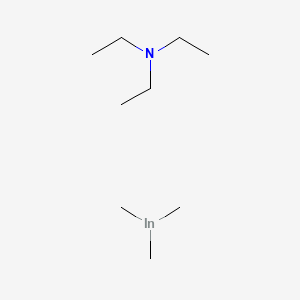
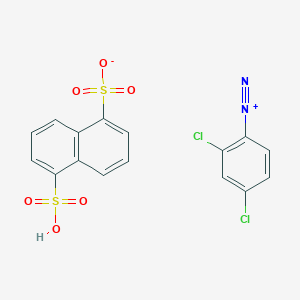


![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
